3-((2-(isoquinolin-6-ylamino)-2-oxoethyl)amino)-N-methylbenzamide
Description
3-((2-(isoquinolin-6-ylamino)-2-oxoethyl)amino)-N-methylbenzamide is a synthetic small molecule characterized by a benzamide core substituted with an N-methyl group and a branched chain containing an isoquinolin-6-ylamino moiety. This compound features a unique structural hybrid of a benzamide and an isoquinoline derivative, linked via an amino-oxoethyl bridge. Isoquinoline, a heterocyclic aromatic compound, is known for its role in medicinal chemistry due to its ability to interact with biological targets such as kinases and DNA. The N-methylbenzamide group may enhance metabolic stability and solubility compared to unmodified benzamides.
Properties
CAS No. |
920513-32-2 |
|---|---|
Molecular Formula |
C19H18N4O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-[[2-(isoquinolin-6-ylamino)-2-oxoethyl]amino]-N-methylbenzamide |
InChI |
InChI=1S/C19H18N4O2/c1-20-19(25)14-3-2-4-16(10-14)22-12-18(24)23-17-6-5-15-11-21-8-7-13(15)9-17/h2-11,22H,12H2,1H3,(H,20,25)(H,23,24) |
InChI Key |
PCLCTUXELNRJQK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(isoquinolin-6-ylamino)-2-oxoethyl)amino)-N-methylbenzamide typically involves multiple steps. One common method includes the reaction of isoquinoline derivatives with appropriate amines and benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-((2-(isoquinolin-6-ylamino)-2-oxoethyl)amino)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine or benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine-functionalized compounds .
Scientific Research Applications
3-((2-(isoquinolin-6-ylamino)-2-oxoethyl)amino)-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-((2-(isoquinolin-6-ylamino)-2-oxoethyl)amino)-N-methylbenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-((2-(isoquinolin-6-ylamino)-2-oxoethyl)amino)-N-methylbenzamide with structurally or functionally analogous compounds from the evidence provided. Key differences in substituents, pharmacological properties, and synthetic pathways are highlighted.
Structural Analogues
Functional Comparisons
Isoquinoline vs. Quinoline Derivatives The target compound’s isoquinolin-6-yl group differs from quinolin-6-yl (e.g., in ) by having a fused benzene ring at the 1-2 position rather than 2-3. Compounds with quinoline moieties (e.g., ) show moderate activity values (5.208–6.878), suggesting that isoquinoline derivatives like the target compound could exhibit enhanced or distinct activity due to structural rigidity .
Benzamide Modifications The N-methylbenzamide group in the target compound contrasts with N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which has a bulky hydroxy-dimethyl chain. The latter is designed for catalytic applications, whereas the former’s methyl group likely improves pharmacokinetic properties . 3-(1-cyano-1-methylethyl)-N-{...}benzamide () incorporates a cyanopropan-2-yl group, which increases polarity and may enhance solubility compared to the target compound’s simpler N-methyl substitution .
Linker and Substituent Effects The amino-oxoethyl bridge in the target compound is analogous to the acetamide linker in ’s indolinone derivatives. However, the latter’s bromobenzyl and cyanamido substituents correlate with higher activity values (e.g., 6.878 for cyanamido-substituted compound), suggesting that electron-withdrawing groups may enhance potency . AZD1152 (mentioned in ) shares a phosphoethylamino linker but targets quinazoline-based kinases, indicating that linker flexibility and terminal groups critically influence target specificity .
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